Cas no 721406-46-8 (2-[(2-Difluoromethoxy-phenylcarbamoyl)-methylsulfanyl]-nicotinic acid)
![2-[(2-Difluoromethoxy-phenylcarbamoyl)-methylsulfanyl]-nicotinic acid structure](https://nl.kuujia.com/scimg/cas/721406-46-8x500.png)
721406-46-8 structure
Productnaam:2-[(2-Difluoromethoxy-phenylcarbamoyl)-methylsulfanyl]-nicotinic acid
2-[(2-Difluoromethoxy-phenylcarbamoyl)-methylsulfanyl]-nicotinic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-[(2-Difluoromethoxy-phenylcarbamoyl)-methylsulfanyl]-nicotinic acid
- 2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
- Z55950483
- 2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid
- CS-0219486
- EN300-04158
- 721406-46-8
- 2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylicacid
- AB00714805-01
- AKOS000118006
-
- Inchi: InChI=1S/C15H12F2N2O4S/c16-15(17)23-11-6-2-1-5-10(11)19-12(20)8-24-13-9(14(21)22)4-3-7-18-13/h1-7,15H,8H2,(H,19,20)(H,21,22)
- InChI-sleutel: HJKGNQBYZRTBFZ-UHFFFAOYSA-N
Berekende eigenschappen
- Exacte massa: 354.04858437Da
- Monoisotopische massa: 354.04858437Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 7
- Complexiteit: 442
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 114Ų
- XLogP3: 3
2-[(2-Difluoromethoxy-phenylcarbamoyl)-methylsulfanyl]-nicotinic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P019I4J-50mg |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 50mg |
$140.00 | 2024-04-21 | |
1PlusChem | 1P019I4J-1g |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 1g |
$521.00 | 2023-12-16 | |
1PlusChem | 1P019I4J-5g |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 5g |
$1391.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290156-100mg |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 100mg |
¥2052.00 | 2024-05-02 | |
1PlusChem | 1P019I4J-10g |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 10g |
$2031.00 | 2023-12-16 | |
1PlusChem | 1P019I4J-100mg |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 100mg |
$178.00 | 2024-04-21 | |
1PlusChem | 1P019I4J-500mg |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 500mg |
$386.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290156-250mg |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 250mg |
¥2192.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290156-1g |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 1g |
¥2721.00 | 2024-05-02 | |
1PlusChem | 1P019I4J-2.5g |
2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid |
721406-46-8 | 95% | 2.5g |
$960.00 | 2023-12-16 |
2-[(2-Difluoromethoxy-phenylcarbamoyl)-methylsulfanyl]-nicotinic acid Gerelateerde literatuur
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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